N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-6-4-3-5-13(14)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIWEQCHOBFQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)COC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H21N3O2
- CAS Number : 890598-27-3
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
Research Findings :
- In vitro studies demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant anti-inflammatory effect .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. This compound exhibited notable cytotoxic effects against various cancer cell lines.
Case Studies :
- MCF7 Cell Line : The compound showed an IC50 value of 12.50 µM, indicating significant cytotoxicity .
- NCI-H460 Cell Line : Exhibited an IC50 value of 42.30 µM, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| Hep-2 | 17.82 |
3. Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated effective inhibition of bacterial growth.
Research Findings :
- The compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in the inflammatory process.
- Cell Cycle Arrest : It appears to induce apoptosis in cancer cells by disrupting cell cycle progression.
Comparison with Similar Compounds
Key Structural Differences :
- Heterocyclic Core : The target compound uses a pyrazole-ethyl linker, whereas analogs like 7d and 7f () incorporate imidazole or pyrimidine rings, altering hydrogen-bonding capacity and steric bulk.
- Substituent Effects: Fluorine substitution in the target compound (2-fluorophenoxy) versus chlorine in metazachlor or trifluoromethyl groups in compounds impacts electronic properties and target selectivity .
Physicochemical Properties
Comparative physicochemical data from spectroscopic and crystallographic studies:
Analysis :
- The target compound’s 2-fluorophenoxy group likely improves membrane permeability compared to the imidazole analog 7d but may reduce solubility relative to metazachlor’s chloroacetamide structure .
- The absence of a sulfur atom (cf.
Bioactivity
- Imidazole-Pyrazole Hybrids () : Demonstrated antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the imidazole ring’s interaction with bacterial enzymes.
- Target Compound: No direct bioactivity data in evidence, but fluorophenoxy groups are associated with enhanced CNS penetration in related compounds (cf. ’s atherosclerosis drug) .
- Metazachlor () : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
